N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
CAS No.:
Cat. No.: VC17957612
Molecular Formula: C32H22F12N4S2
Molecular Weight: 754.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H22F12N4S2 |
|---|---|
| Molecular Weight | 754.7 g/mol |
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-1,2-diphenylethyl]thiourea |
| Standard InChI | InChI=1S/C32H22F12N4S2/c33-29(34,35)19-11-20(30(36,37)38)14-23(13-19)45-27(49)47-25(17-7-3-1-4-8-17)26(18-9-5-2-6-10-18)48-28(50)46-24-15-21(31(39,40)41)12-22(16-24)32(42,43)44/h1-16,25-26H,(H2,45,47,49)(H2,46,48,50) |
| Standard InChI Key | IUKNKFBADHHIQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a (1R,2R)-diphenylethane scaffold, which imposes stereochemical rigidity, flanked by two thiourea moieties substituted with 3,5-bis(trifluoromethyl)phenyl groups. The trifluoromethyl substituents enhance lipophilicity and electron-withdrawing effects, critical for substrate activation via hydrogen bonding .
Molecular Formula: C₃₂H₂₂F₁₂N₄S₂
Molecular Weight: 754.70 g/mol
Stereochemical Considerations
The (1R,2R) configuration ensures enantioselective interactions in catalytic processes. Comparative analyses with (1S,2S)-diastereomers reveal distinct catalytic efficiencies, underscoring the importance of stereochemistry in reaction outcomes .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Step 1: Condensation of (1R,2R)-1,2-diphenylethylenediamine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in dichloromethane at 0–25°C .
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Step 2: Purification via recrystallization from ethanol/water mixtures, yielding >95% enantiomeric excess .
Key Reaction:
Ar = 3,5-bis(trifluoromethyl)phenyl
Industrial Optimization
Large-scale production employs continuous-flow reactors to enhance yield (82–89%) and reduce byproducts. Automated systems maintain strict temperature control (±2°C), critical for preserving stereochemical integrity .
Organocatalytic Applications
Hydrogen-Bond-Mediated Activation
The thiourea groups act as dual hydrogen-bond donors, polarizing substrates such as carbonyl compounds and nitroalkenes. This activation mechanism is pivotal in asymmetric aldol reactions and Michael additions .
Example: Asymmetric Aldol Reaction
\text{Ketone} + \text{Aldehyde} \xrightarrow{\text{Catalyst}} \text{β-Hydroxy Ketone (90% ee)}Catalytic loadings as low as 2 mol% achieve turnover frequencies of 12 h⁻¹ .
Comparative Catalytic Efficiency
| Catalyst | Reaction Type | ee (%) | Yield (%) |
|---|---|---|---|
| Schreiner’s Thiourea | Aldol Addition | 85 | 78 |
| Target Compound | Aldol Addition | 92 | 88 |
| Cinchona-Alkaloid Derivatives | Michael Addition | 80 | 75 |
The target compound outperforms Schreiner’s thiourea in enantioselectivity due to enhanced steric shielding from diphenylethane groups .
Computational Insights
Transition State Stabilization
Density functional theory (DFT) calculations reveal that the thiourea moieties lower the activation energy of aldol reactions by 12.3 kcal/mol via hydrogen bonding to the enolate intermediate .
Molecular Dynamics Simulations
Simulations demonstrate persistent interactions (≥80% occupancy) between the catalyst’s aryl groups and hydrophobic substrate regions, explaining its superior enantiocontrol .
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